5,7-Dinitroquinoxaline-2,3-dione

Overview

Description

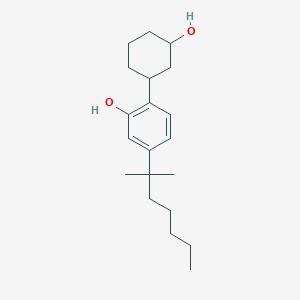

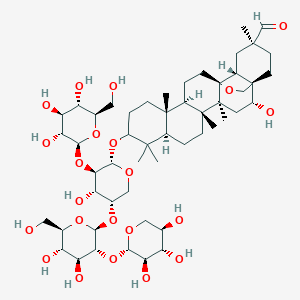

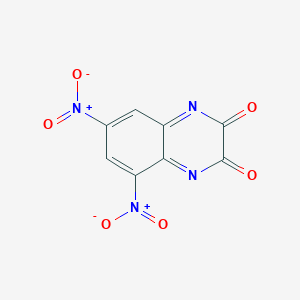

5,7-Dinitroquinoxaline-2,3-dione, also known as DNQX, is a quinoxaline derivative . It is a competitive antagonist at AMPA and kainate receptors, two ionotropic glutamate receptor (iGluR) subfamilies . It is used in a variety of molecular biology subfields, notably neurophysiology, to assist researchers in determining the properties of various types of ion channels and their potential applications in medicine .

Molecular Structure Analysis

The molecular formula of 5,7-Dinitroquinoxaline-2,3-dione is C8H4N4O6 . Its molecular weight is 252.14 g/mol . The structure includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .Physical And Chemical Properties Analysis

5,7-Dinitroquinoxaline-2,3-dione is a solid compound . Its molecular weight is 252.14 g/mol . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Neuropharmacological Studies

5,7-Dinitroquinoxaline-2,3-dione (DNQX) has been extensively studied in the context of neuropharmacology. Collins and Buckley (1989) discovered that DNQX acts as a competitive antagonist against responses evoked by kainate and quisqualate in the mouse olfactory cortex, indicating its potential role in influencing synaptic transmissions and neural signaling Collins & Buckley, 1989.

Applications in Neuroscience Research

DNQX has also been applied in various neuroscience research contexts. For instance, Yuan et al. (1998) demonstrated that DNQX influenced the development of oligodendrocytes in rat cerebellar tissue slices, highlighting its role in modulating glial proliferation and differentiation Yuan et al., 1998.

Studies on Epilepsy and Antiepileptic Effects

Liu and Cheng (1997) explored the effects of DNQX on epilepsy induced by benzylpenicillin in rats. Their findings suggest that DNQX could partially inhibit epileptic activity, indicating its potential therapeutic applications in epilepsy Liu & Cheng, 1997.

Role in Neuroprotective Studies

Copin et al. (1998) investigated the role of DNQX in preventing necrosis in cultured neurons subjected to oxygen deprivation. Their research suggests that while DNQX can prevent necrosis, it allows neurons to undergo apoptosis, which could be significant in studying ischemic brain injury Copin et al., 1998.

Investigations into Auditory and Visual Processes

DNQX has been used to study neurotransmission in sensory systems. Littman et al. (1989) found that DNQX suppresses hair cell-to-auditory nerve transmission, indicating its role in auditory processing Littman et al., 1989. Similarly, Kay and Ikeda (1989) observed that DNQX inhibits the visually driven response of sustained ganglion cells in the cat retina, further demonstrating its significance in visual processing Kay & Ikeda, 1989.

properties

IUPAC Name |

5,7-dinitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJVOWTLOXTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154993 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dinitroquinoxaline-2,3-dione | |

CAS RN |

125910-83-0 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)